Clioquinol

Catalog No.
S523982
CAS No.
130-26-7
M.F
C9H5ClINO
M. Wt
305.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clioquinol

CAS Number

130-26-7

Product Name

Clioquinol

IUPAC Name

5-chloro-7-iodoquinolin-8-ol

Molecular Formula

C9H5ClINO

Molecular Weight

305.50 g/mol

InChI

InChI=1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H

InChI Key

QCDFBFJGMNKBDO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether.
Practically insol water and in alcohol

Synonyms

5 Chloro 7 iodo 8 quinolinol, 5-Chloro-7-iodo-8-quinolinol, Chinoform, Chloroiodoquine, Clioquinol, Entero Septol, Entero Vioform, Entero-Septol, Entero-Vioform, Enteroquinol, EnteroSeptol, EnteroVioform, Iodochlorhydroxyquin, Iodochloroxyquinoline, Vioform

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Description

The exact mass of the compound Clioquinol is 304.9104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)one part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. almost insol in water, and alcohol, ether.practically insol water and in alcohol0.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759822. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Oxyquinoline. It belongs to the ontological category of monohydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clioquinol, also known as iodochlorhydroxyquinoline, is a synthetic compound belonging to the hydroxyquinoline family. Its chemical formula is C9H5ClINOC_9H_5ClINO, and it has a molar mass of approximately 305.50 g/mol. Clioquinol exhibits a broad spectrum of antibacterial and antifungal properties and has been utilized in various medical applications, particularly as a topical anti-infective agent. The compound appears as a cream-colored to brownish-yellow powder and decomposes at temperatures between 178-179 °C .

Clioquinol's mechanism of action as an antifungal agent is not fully understood. However, it is believed to disrupt the cell membrane of fungi, leading to cell death []. Its antiprotozoal activity against amoebas may involve similar membrane disruption mechanisms.

Clioquinol is neurotoxic, particularly at high doses. Its use has been linked to SMON, a condition characterized by progressive vision loss, numbness, and difficulty walking []. The exact mechanism of clioquinol-induced neurotoxicity is not fully elucidated, but it may involve damage to the myelin sheath that protects nerve fibers [].

Clioquinol's chemical structure allows it to participate in several reactions, primarily involving metal ion chelation. It has been shown to bind with copper and zinc ions, which is significant for its biological activity. The binding of these metals can influence various biochemical pathways, including those related to DNA replication and cellular metabolism .

Clioquinol exhibits various biological activities:

  • Antibacterial and Antifungal: Effective against a range of bacterial and fungal infections, clioquinol acts primarily as a bacteriostatic agent.
  • Antiprotozoal: Historically used to treat infections caused by protozoa such as Entamoeba histolytica and Dientamoeba fragilis.
  • Neuroprotective Properties: At moderate doses, clioquinol has been observed to protect against neurodegenerative diseases by chelating metals that contribute to oxidative stress .
  • Potential Cancer Treatment: Research indicates that clioquinol may inhibit the growth of prostate tumors by restoring zinc levels in cells .

Clioquinol can be synthesized through various organic chemistry methods, often involving the chlorination and iodination of hydroxyquinoline derivatives. The synthesis typically includes:

  • Starting Material: Hydroxyquinoline.
  • Chlorination: Introduction of chlorine at specific positions on the aromatic ring.
  • Iodination: Subsequent iodination to yield the final product, clioquinol.

The process may utilize solvents and reagents that facilitate these halogenation reactions under controlled conditions .

Clioquinol has several applications in medicine:

  • Topical Antiseptic: Used in creams and ointments for treating skin infections.
  • Antiprotozoal Agent: Historically employed for treating intestinal protozoal infections.
  • Research Tool: Investigated for its potential role in neurodegenerative disease therapies due to its metal-chelating properties .

Clioquinol's interactions with biological systems have been extensively studied:

  • Metal Chelation: Clioquinol effectively chelates copper and zinc ions, which can modulate their bioavailability and influence cellular processes.
  • Synergistic Effects: Studies have shown that combining clioquinol with other therapeutic agents may enhance efficacy against certain pathogens or conditions .
  • Neurotoxicity Concerns: While beneficial at lower doses, high doses of clioquinol can lead to neurotoxic effects, necessitating careful dosing in therapeutic contexts .

Clioquinol shares structural and functional similarities with several other compounds in the hydroxyquinoline family. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
HydroxychloroquineC18H26ClN3OPrimarily used as an antimalarial drug; also has immunomodulatory effects.
QuinacrineC23H30ClN3OAn antimalarial drug with additional anti-inflammatory properties.
ChloroquineC18H26ClN3Similar to hydroxychloroquine but with different pharmacokinetics; used for malaria treatment.
8-HydroxyquinolineC9H7NOA simpler structure lacking halogens; used in various chemical syntheses.

Clioquinol is unique due to its specific combination of chlorine and iodine substituents, which contribute to its distinct biological activities and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Iodochlorohydroxyquinoline is a cream-colored to brownish-yellow powder. Practically odorless. Decomposes at 178-179 °C. Used as a topical anti-infective.

Color/Form

Brownish-yellow, bulky powder
Yellow brown needles from alcohol, acetic acid.
A voluminous, spongy, yellowish to white brownish powde

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.91044 g/mol

Monoisotopic Mass

304.91044 g/mol

Heavy Atom Count

13

Odor

Practically odorless
Slight characteristic odo

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride, hydrogen iodide and nitrogen oxides/.

Appearance

Light yellow to brown solid powder.

Melting Point

352 to 354 °F (NTP, 1992)
178-179 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BHQ856EJ5

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (64.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (64.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (62.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a topical antifungal treatment.

Therapeutic Uses

Amebicides; Anti-Infective Agents, Local
Clioquinol is used topically in the treatment of tinea pedis, tinea cruris, and other skin infections caused by dermatophytic fungi (ringworm).
MEDICATION (VET): has been used as an intestinal anti-infective.
Topical anti-infective; anti-amebic
For more Therapeutic Uses (Complete) data for CLIOQUINOL (7 total), please visit the HSDB record page.

Pharmacology

Clioquinol is a broad-spectrum antibacterial with antifungal properties. Application of clioquinol to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week. In addition, elevated PBI levels may occur when relatively small areas of the skin are treated with clioquinol for more than 1 week.
Clioquinol is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. Clioquinol forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the clioquinol-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors.

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AH - Quinoline derivatives
D08AH30 - Clioquinol
D - Dermatologicals
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA10 - Clioquinol
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AC - Quinoline derivatives
G01AC02 - Clioquinol
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AA - Hydroxyquinoline derivatives
P01AA02 - Clioquinol
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA05 - Clioquinol

Mechanism of Action

Clioquinol is bacteriostatic, however, the precise mechanism of its action is unknown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

130-26-7

Absorption Distribution and Excretion

Topical absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin. Clioquinol is absorbed through the skin in sufficient amounts to affect thyroid function tests.
Clioquinol is absorbed systemically following topical application to the skin. In 2 studies in which clioquinol combined with a corticosteroid was applied topically to the skin as a cream or ointment, it was estimated that about 2-3% of the dose was absorbed systemically. However, in another study in which the drug was applied alone to the skin as a 3% cream and covered with an occlusive wrap for 12 hr, it was estimated that about 40% of the dose was absorbed percutaneously during this period.
Patients with widespread dermatitis were treated with 15-20 g of 3% clioquinol ointment to 40% of the body area twice daily. The serum concentration increased to 0.8-1.2 ug/ml within 4 hr of application. In one patient, 15-20 mg was excreted in the urine daily mainly in the form of conjugated metabolites. This skin treatment resulted in a urinary excretion somewhat less than is obtained after a daily oral dose of 25 mg (one tablet) of clioquinol. Thus, 3-4% of the applied clioquinol was absorbed. 25% was excreted in the urine.

Metabolism Metabolites

Clioquinol has known human metabolites that include Clioquinol O-glucuronide.

Wikipedia

Clioquinol

Drug Warnings

Although clioquinol previously was used in the treatment of diaper rash (diaper dermatitis), use of the drug in children currently is not recommended, and use in those younger than 2 years of age is contraindicated.
Clioquinol generally appears to be well tolerated following topical application to the skin. Local irritation, rash, and sensitivity reactions have been reported occasionally. If any of these effects occurs, the drug should be discontinued and a physician consulted. Cross sensitivity with other hydroxyquinoline and quinoline derivatives (eg, certain antimalarials) and, occasionally, to iodides can occur. Clioquinol can stain the skin, and discoloration of the hair and nails has been reported rarely. Prolonged use of the drug can result in overgrowth of nonsusceptible organisms, which may require appropriate therapy. When clioquinol is used topically in fixed combination with hydrocortisone, the usual precautions associated with topical corticosteroid therapy should be observed.
Because of an association between oculotoxic/neurotoxic effects (eg, optic neuritis, optic atrophy, subacute myelo-optic neuropathy) and oral clioquinol therapy (usually at high dosages for prolonged periods) and the availability of effective alternative topical antifungals, use of clioquinol in children is not recommended, and use in those younger than 2 years of age is contraindicated.
Percutaneously absorbed clioquinol, which contains iodine, may interfere with certain thyroid function tests (eg, protein-bound iodine); therefore, the manufacturer recommends that at least 1 month elapse between discontinuance of topical therapy with the drug and performance of these tests. Clioquinol also may produce false positive results in the ferric chloride test for phenylketonuria when the drug is present in urine or the diaper.
For more Drug Warnings (Complete) data for CLIOQUINOL (8 total), please visit the HSDB record page.

Biological Half Life

11-14 hr

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

8-Quinolinol, 5-chloro-7-iodo-: INACTIVE
Sterilizable substitute for iodoform.

Analytic Laboratory Methods

Determination of clioquinol using GC equipped with a FID. Flow rate is 30 ml/min.

Storage Conditions

Clioquinol cream should be stored in collapsible tubes or in tight, light-resistant containers. Topical preparations containing clioquinol should be stored at a temperature less than 30 °C; freezing should be avoided.

Stability Shelf Life

Clioquinol darkens on exposure to light.

Dates

Modify: 2023-08-15

Comparative study of novel green UV-spectrophotometric platforms for simultaneous rapid analysis of flumethasone pivalate and clioquinol in their combined formulation

Rania A Sayed, Ahmed R Mohamed, Wafaa S Hassan, Manal S Elmasry
PMID: 34224277   DOI: 10.1080/03639045.2021.1908341

Abstract

Flumethasone pivalate (FP) and clioquinol (CL) formulation was developed as a prodigious remedy to cure the external ear inflammatory disorders. So, the current research introduces five smart and novel UV-spectrophotometric platforms relying on minimal mathematical manipulation steps for simultaneous green analysis of FP and CL with no preliminary separation in their formulation that suffered from the high difference of their ratio and severe spectral overlapping. These platforms involved dual-wavelength, first derivative ratio, Fourier self-deconvolution, area under the curve, and bivariate methods. The suggested platform' linearity was observed over the concentration range of 3-42 µg/ml for FP and 1.5-8 µg/ml for CL. All suggested platforms were validated according to ICH recommendations regarding accuracy, precision, repeatability, and selectivity producing satisfactory results within the accepted limits. These platforms were represented as rapid, green, and cheap alternatives to the reported chromatographic method due to lower solvent consumption and waste generation. Furthermore, they improved the determination sensitivity of the studied drugs and enhanced the recorded data signals or its spectral resolution by the newly introduced Fourier self-deconvoluted method. The statistical comparison between the results of the suggested platforms with each other and with those of the reported method showed no significant differences between them.


Clioquinol Attenuates Pulmonary Fibrosis through Inactivation of Fibroblasts via Iron Chelation

Yumeng Zhu, Jing Chang, Ke Tan, Steven K Huang, Xin Liu, Xiaofan Wang, Mengshu Cao, Hongmin Zhang, Shuxin Li, Xianglin Duan, Yanzhong Chang, Yumei Fan, Pengxiu Cao
PMID: 33861690   DOI: 10.1165/rcmb.2020-0279OC

Abstract

Strict control of iron homeostasis is critical for the maintenance of normal lung function. Iron accumulates in the lungs of patients with idiopathic pulmonary fibrosis (PF), but the characteristics of iron metabolism in the pathogenesis of PF and related targeting therapeutics are not well studied. In this study, we investigated the cellular and molecular characteristics of iron metabolism in fibrotic lungs and further explored the efficacy of clioquinol (CQ) for the treatment of PF as well as its functional mechanism. Iron aggregates accumulated in the lungs of patients with idiopathic PF, and
(ferritin light chain) transcripts were increased in their pulmonary fibroblasts. In the bleomycin (BLM)-induced PF (BLM-PF) mouse model, pulmonary iron accumulation is a very early and concomitant event of PF. Labile iron pool levels in both fibroblasts and macrophages from the BLM-PF model were elevated, and iron metabolism was dysregulated. CQ attenuated PF induced by BLM and FITC, and iron-saturated CQ did not alleviate BLM-PF. Furthermore, CQ inhibited the activation of fibroblasts, including proliferation, fibrotic differentiation, proinflammatory cytokine secretion, and migration. In conclusion, our study demonstrated that CQ, acting as an iron chelator, attenuates experimental PF through inactivation of fibroblasts, providing support for targeting iron metabolism as a basis for PF treatment.


[Fifity years after the identification of the cause of SMON]

Satoshi Kuru
PMID: 33504748   DOI: 10.5692/clinicalneurol.cn-001500

Abstract

SMON (subacute myelo-optico-neuropathy) is toxic neurological disease which had a profound impact on the population in Japan in 1960's. The clinical characteristics of SMON includes an ascending sensory disturbance, spasticity, and visual impairment typically following abdominal symptoms. Infection was first suspected as an underlying cause of this epidemic. The disorder was ultimately attributed to the overuse of clioquinol, based on the analysis of green urine from affected patients and confirmed by the epidemiological surveys and experimental animal studies. The factors that contributed to the prevalence of SMON which remains the worst example of drug-associated toxicity in Japan to date include the conversion of clioquinol from a purely topical agent to an orally-administered drug, dogma associated with drug safety, relatively limited regulation of drug use, an increase in the number of prescriptions due to the availability of universal insurance, as well as the complexity of the associated abdominal symptoms. Periodical examination of the patients diagnosed with SMON continues to this day. As such, it is important to have a better understanding of clioquinol-induced neurotoxicity together with the mechanisms underlying drug susceptibility; we should not permit the memory of this severe and prominent drug-associated toxicity fade from view.


Clioquinol kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway

Yasuaki Mizutani, Toshiki Maeda, Kenichiro Murate, Shinji Ito, Hirohisa Watanabe, Tatsuro Mutoh
PMID: 33156368   DOI: 10.1007/s00204-020-02943-8

Abstract

Clioquinol has been implicated as a causative agent for subacute myelo-optico-neuropathy (SMON) in humans, although the mechanism remains to be elucidated. In this study, we utilized astrocyte-derived cell line, KT-5 cells to explore its potential cytotoxicity on glial cells. KT-5 cells were exposed in vitro to a maximum of 50 μM clioquinol for up to 24 h. 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenylte trazolium bromide (MTT) assay of the cells revealed that clioquinol induced significant cell damage and death. We also found that clioquinol caused accumulation of microtubule-associated protein light chain-3 (LC3)-II and sequestosome-1 (p62) in a dose- and time-dependent manner, suggesting the abnormality of autophagy-lysosome pathway. Consistent with these findings, an exposure of 20 μM clioquinol induced the accumulation of cellular autophagic vacuoles. Moreover, an exposure of 20 μM clioquinol provoked a statistically significant reduction of intracellular lysosomal acid hydrolases activities but no change in lysosomal pH. It also resulted in a significant decline of intracellular ATP levels, enhanced cellular levels of reactive oxygen species, and eventually cell death. This cell death at least did not appear to occur via apoptosis. 10 μM Chloroquine, lysosomal inhibitor, blocked the autophagic degradation and augmented clioquinol-cytotoxicity, whereas rapamycin, an inducer of autophagy, rescued clioquinol-induced cytotoxicity. Thus, our present results strongly suggest clioquinol acts as a potentially cytotoxic agent to glial cells. For future clinical application of clioquinol on the treatment of neurological and cancer disorders, we should take account of this type of cell death mechanism.


Anti-Aβ agents for mild to moderate Alzheimer's disease: systematic review and meta-analysis

Liming Lu, Xiaoyan Zheng, Shengwen Wang, Chunzhi Tang, Yuqing Zhang, Gaolei Yao, Jingchun Zeng, Shuqi Ge, Hao Wen, Mingzhu Xu, Gordon Guyatt, Nenggui Xu
PMID: 33046560   DOI: 10.1136/jnnp-2020-323497

Abstract

To assess the efficacy and safety of Aβ-targeting agents for mild to moderate Alzheimer's disease.
The MEDLINE, Embase, Cochrane Central Register of Controlled Trials, PsycINFO, ClinicalTrials.gov and the WHO's International Clinical Trials Registry Platform search portal were searched from their inception to April 2020. We generated pooled estimates using random effects meta-analyses.
Nineteen randomised controlled trials, of which 17 had a low risk of bias, included 12 903 participants. The meta-analysis showed no difference in the cognitive subscale of Alzheimer's Disease Assessment Scale (ADAS-Cog) between anti-Aβ drugs and placebo (mean difference (MD): 0.20, 95% CI -0.40 to 0.81;
=99.8%; minimal important difference 3.1-3.8 points, moderate-certainty evidence). For ADAS-Cog, results suggested that one drug that increases Aβ clearance may differ in effect (MD: -0.96, 95% CI -0.99 to -0.92) from drugs that reduce Aβ production (MD: 0.78, 95% CI 0.25 to 1.32) (interaction p<0.000001); this difference also existed in the outcome of MMSE and CDR-SOB. Compared with placebo, anti-Aβ drug-related adverse events were as follows: anxiety, depression, diarrhoea, fatigue, rash, syncope and vomit.
From current evidence, anti-Aβ interventions are unlikely to have an important impact on slowing cognitive or functional decline. Although the subgroup analysis suggested possible benefits from Aβ clearance drugs, the analysis has limited credibility, and a benefit from drugs that increase clearance, if real, is very small.
PROSPERO registration number CRD42019126272.


Clioquinol inhibits cell growth in a SERCA2-dependent manner

Xiaoguang Lv, Wei Zhang, Shengli Xia, Zhiwei Huang, Ping Shi
PMID: 33511738   DOI: 10.1002/jbt.22727

Abstract

Clioquinol has been reported to act as a potential therapy for neurodegenerative diseases and cancer. However, the underlying mechanism is unclear. We have previously reported that clioquinol induces S-phase cell cycle arrest through the elevation of calcium levels in human neurotypic SH-SY5Y cells. In this study, different types of cells were observed to detect if the effect of clioquinol on intracellular calcium levels is cell type-specific. The Cell Counting Kit-8 assay showed that clioquinol exhibited varying degrees of concentration-dependent cytotoxicity in different cell lines, and that the growth inhibition caused by it was not related to cell source or carcinogenesis. In addition, the inhibition of cell growth by clioquinol was positively associated with its effect on intracellular calcium content ([Ca
]
). Furthermore, the elevation of [Ca
]
induced by clioquinol led to S-phase cell cycle arrest. Similar to our previous studies, the increase in [Ca
]
was attributed to changes in the expression levels of the calcium pump SERCA2. Comparison of expression levels of SERCA2 between cell lines showed that cells with high levels of SERCA2 were more sensitive to clioquinol. In addition, analysis using UALCAN and the Human Protein Atlas also showed that the expression of SERCA2 in the corresponding human tissues was similar to that of the cells tested in this study, suggesting potential in the application of clioquinol in the future. In summary, our results expand the understanding of the molecular mechanism of clioquinol and provide an important strategy for the rational use of clioquinol.


Synergistic association of clioquinol with antifungal drugs against biofilm forms of clinical Fusarium isolates

Magda Antunes de Chaves, Thaís Ferreira do Amaral, Natália Monteiro da Silva Rodrigues Coutinho, Taís Fernanda Andrzejewski Kaminski, Mário Lettieri Teixeira, Luís Flavio Souza de Oliveira, Saulo Fernandes de Andrade, Alexandre Meneghello Fuentefria
PMID: 32662568   DOI: 10.1111/myc.13142

Abstract

The influence of biofilm on the complexity of fungal diseases has been reported in recent years, especially in non-invasive mycoses such as keratitis and onychomycosis. The difficulty in treating cases of fusariosis in the human medical clinic exemplifies this situation, because when Fusarium spp. are present in the form of biofilm, the permeation of antifungal agents is compromised.
This study proposes an association of clioquinol, an inhibitor of fungal cells with antifungal drugs prescribed to combat fusariosis in humans.
Susceptibility was assessed by microdilution in broth. Formation of biofilm by staining with violet crystal. Inhibition and removal of biofilm using the MTT colorimetric reagent. Time-kill combination, hypoallergenicity test, cytotoxicity test and toxicity prediction by computer analysis were also performed.
Clioquinol associated with voriconazole and ciclopirox inhibited biofilm formation. Possibly, clioquinol acts in the germination and elongation of hyphae, while voriconazole prevents cell adhesion and ciclopirox the formation of the extracellular polymeric matrix. The CLIO-VRC association reduced the biofilm formation by more than 90%, while the CLIO-CPX association prevented over 95%. None of the association was irritating, and over 90% of the leucocytes remained viable. Computational analysis does not reveal toxicity relevant to CLIO, whereas VRC and CPX showed some risks for systemic use, but suitable for topical formulations.
The combination of CLIO-VRC or CLIO-CPX proved to be a promising association strategy in the medical clinic, both in combating fungal keratitis and onychomycosis, since they prevent the initial process of establishing an infection, the formation of biofilm.


The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans

Zimeng You, Chaoliang Zhang, Yuping Ran
PMID: 32546212   DOI: 10.1186/s12866-020-01850-3

Abstract

Candida albicans is the most prevalent opportunistic fungal pathogen. Development of antifungals with novel targets is necessary for limitations of current antifungal agents and the emergence of drug resistance. The antifungal activity of clioquinol was widely accepted while the precise mechanism was poorly understood. Hence, we aimed to seek for the possible mechanism of clioquinol against Candida albicans in the present study.
Clioquinol could inhibit hyphae formation in a concentration-dependent manner in multiple liquid and solid media. The concentration and time-dependent anti-biofilm activities were observed in different incubation periods quantitatively and qualitatively. Further investigation found that clioquinol disrupted cell membrane directly in high concentration and induced depolarization of the membrane in low concentration. As for the influence on ion homeostasis, the antifungal effects of clioquinol could be reversed by exogenous addition of metal ions. Meanwhile, the minimum inhibitory concentration of clioquinol was increased in media supplemented with exogenous metal ions and decreased in media supplemented with exogenous metal chelators. We also found that the cellular labile ferrous iron level decreased when fungal cells were treated with clioquinol.
These results indicated that clioquinol could inhibit yeast-hyphae transition and biofilm formation in Candida albicans. The effect on the cell membrane was different depending on different concentrations of clioquinol. Meanwhile, clioquinol could interfere with ion homeostasis as metal chelators for zinc, copper and iron, which was quite different with current common antifungal agents. All in all, clioquinol can be a new promising antifungal agent with novel target though more studies are needed to better understand the precise antifungal mechanism.


Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases

Kelly L Summers, Graham P Roseman, George J Sopasis, Glenn L Millhauser, Hugh H Harris, Ingrid J Pickering, Graham N George
PMID: 33226796   DOI: 10.1021/acs.inorgchem.0c02754

Abstract

PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) is a small Cu(II)-binding drug that has been investigated in the treatment of neurodegenerative diseases, namely, Alzheimer's disease (AD). PBT2 is thought to be highly effective at crossing the blood-brain barrier and has been proposed to exert anti-Alzheimer's effects through the modulation of metal ion concentrations in the brain, specifically the sequestration of Cu(II) from amyloid plaques. However, despite promising initial results in animal models and in clinical trials where PBT2 was shown to improve cognitive function, larger-scale clinical trials did not find PBT2 to have a significant effect on the amyloid plaque burden compared with controls. We propose that the results of these clinical trials likely point to a more complex mechanism of action for PBT2 other than simple Cu(II) sequestration. To this end, herein we have investigated the solution chemistry of Cu(II) coordination by PBT2 primarily using X-ray absorption spectroscopy (XAS), high-energy-resolution fluorescence-detected XAS, and electron paramagnetic resonance. We propose that a novel
-PBT2 Cu(II) complex with asymmetric coordination may coexist in solution with a symmetric four-coordinate Cu(II)-
-PBT2 complex distorted from coplanarity. Additionally, PBT2 is a more flexible ligand than other 8HQs because it can act as both a bidentate and a tridentate ligand as well as coordinate Cu(II) in both 1:1 and 2:1 PBT2/Cu(II) complexes.


Prolongation of metallothionein induction combats Aß and α-synuclein toxicity in aged transgenic Caenorhabditis elegans

Dagmar Pretsch, Judith Maria Rollinger, Axel Schmid, Miroslav Genov, Teresa Wöhrer, Liselotte Krenn, Mark Moloney, Ameya Kasture, Thomas Hummel, Alexander Pretsch
PMID: 32678125   DOI: 10.1038/s41598-020-68561-7

Abstract

Neurodegenerative disorders (ND) like Alzheimer's (AD), Parkinson's (PD), Huntington's or Prion diseases share similar pathological features. They are all age dependent and are often associated with disruptions in analogous metabolic processes such as protein aggregation and oxidative stress, both of which involve metal ions like copper, manganese and iron. Bush and Tanzi proposed 2008 in the 'metal hypothesis of Alzheimer's disease' that a breakdown in metal homeostasis is the main cause of NDs, and drugs restoring metal homeostasis are promising novel therapeutic strategies. We report here that metallothionein (MT), an endogenous metal detoxifying protein, is increased in young amyloid ß (Aß) expressing Caenorhabditis elegans, whereas it is not in wild type strains. Further MT induction collapsed in 8 days old transgenic worms, indicating the age dependency of disease outbreak, and sharing intriguing parallels to diminished MT levels in human brains of AD. A medium throughput screening assay method was established to search for compounds increasing the MT level. Compounds known to induce MT release like progesterone, ZnSO
, quercetin, dexamethasone and apomorphine were active in models of AD and PD. Thioflavin T, clioquinol and emodin are promising leads in AD and PD research, whose mode of action has not been fully established yet. In this study, we could show that the reduction of Aß and α-synuclein toxicity in transgenic C. elegans models correlated with the prolongation of MT induction time and that knockdown of MT with RNA interference resulted in a loss of bioactivity.


Explore Compound Types